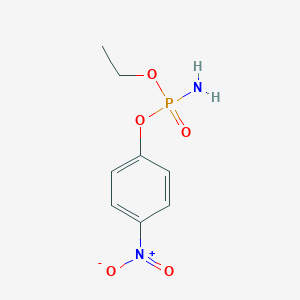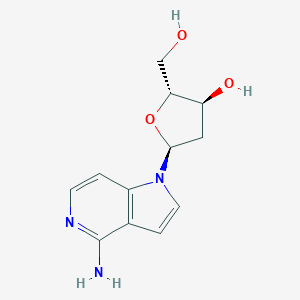
2'-Deoxy-3,7-dideazaadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Deoxy-3,7-dideazaadenosine (DDA) is a nucleoside analogue that has been extensively studied for its potential use in the treatment of various diseases. The compound is structurally similar to adenosine, a nucleoside that plays a critical role in cellular metabolism and energy transfer. DDA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for future research and development.
Mecanismo De Acción
2'-Deoxy-3,7-dideazaadenosine exerts its effects through a range of mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune function. The compound has been shown to inhibit the activity of enzymes involved in DNA synthesis, such as ribonucleotide reductase and thymidylate synthase. This leads to a decrease in DNA synthesis and cell proliferation. 2'-Deoxy-3,7-dideazaadenosine also induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to modulate immune function by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2'-Deoxy-3,7-dideazaadenosine has been shown to exhibit a range of biochemical and physiological effects, including inhibition of DNA synthesis, induction of apoptosis, and modulation of immune function. The compound has also been shown to have antiviral activity and anti-inflammatory effects. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to inhibit the activity of enzymes involved in purine and pyrimidine metabolism, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2'-Deoxy-3,7-dideazaadenosine in lab experiments is its ability to inhibit DNA synthesis and cell proliferation, which can be useful in studying the mechanisms of cancer and other diseases. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to have antiviral and anti-inflammatory effects, which may be useful in studying the mechanisms of viral infections and autoimmune diseases. One limitation of using 2'-Deoxy-3,7-dideazaadenosine in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 2'-Deoxy-3,7-dideazaadenosine. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the study of 2'-Deoxy-3,7-dideazaadenosine in combination with other drugs or therapies, which may enhance its effectiveness. In addition, further research is needed to elucidate the mechanisms by which 2'-Deoxy-3,7-dideazaadenosine exerts its effects, and to identify potential targets for drug development. Finally, clinical trials are needed to evaluate the safety and efficacy of 2'-Deoxy-3,7-dideazaadenosine in humans.
Métodos De Síntesis
2'-Deoxy-3,7-dideazaadenosine can be synthesized through a variety of methods, including chemical synthesis and enzymatic conversion. One common method involves the reaction of 2'-deoxyadenosine with nitrous acid, which leads to the formation of a diazonium intermediate. This intermediate can then be reduced to form 2'-Deoxy-3,7-dideazaadenosine. Enzymatic methods involve the use of enzymes such as purine nucleoside phosphorylase (PNP) and adenosine deaminase (ADA), which can convert 2'-deoxyadenosine to 2'-Deoxy-3,7-dideazaadenosine.
Aplicaciones Científicas De Investigación
2'-Deoxy-3,7-dideazaadenosine has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation. The compound has been shown to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. In addition, 2'-Deoxy-3,7-dideazaadenosine has been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. 2'-Deoxy-3,7-dideazaadenosine has also been studied for its anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
114915-06-9 |
|---|---|
Nombre del producto |
2'-Deoxy-3,7-dideazaadenosine |
Fórmula molecular |
C12H15N3O3 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
(2R,3S,5S)-5-(4-aminopyrrolo[3,2-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H15N3O3/c13-12-7-2-4-15(8(7)1-3-14-12)11-5-9(17)10(6-16)18-11/h1-4,9-11,16-17H,5-6H2,(H2,13,14)/t9-,10+,11-/m0/s1 |
Clave InChI |
LINONVNNJPVOHW-AXFHLTTASA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2C=CN=C3N)CO)O |
SMILES |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC3=C2C=CN=C3N)CO)O |
Otros números CAS |
114915-06-9 |
Sinónimos |
2'-deoxy-3,7-dideazaadenosine 2-DDAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



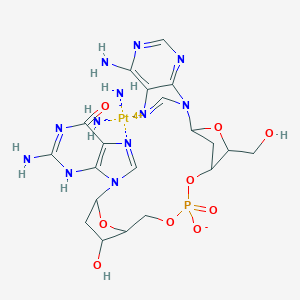
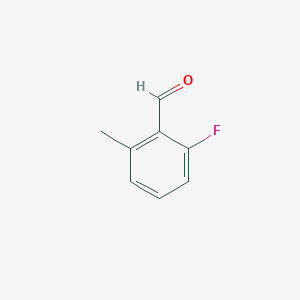
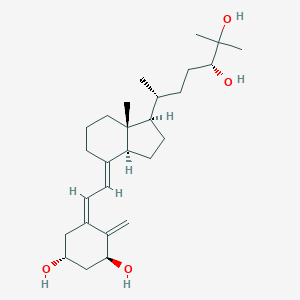
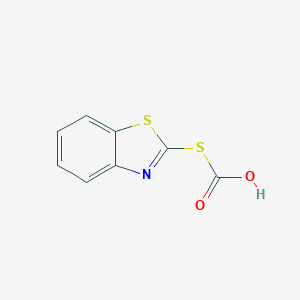
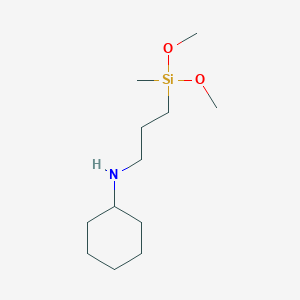
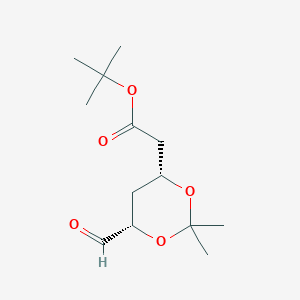
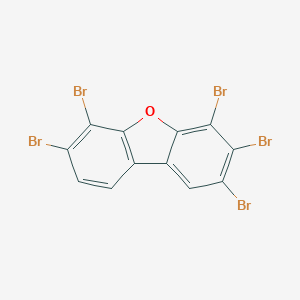
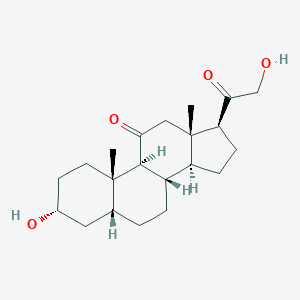
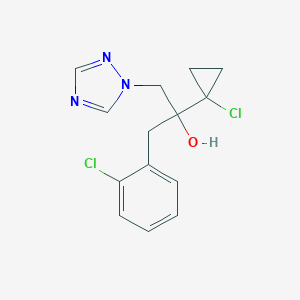
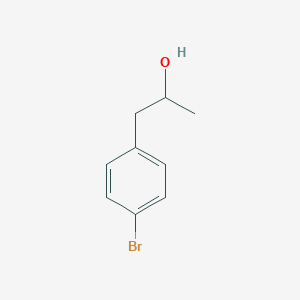
![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)

![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
